molecular formula C20H17N3O3 B11443685 N-(1,3-benzodioxol-5-yl)-5-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine

N-(1,3-benzodioxol-5-yl)-5-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11443685
M. Wt: 347.4 g/mol
InChI Key: UJQCHRKCYUOYKK-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-5-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a benzodioxole ring, a furan ring, and an imidazo[1,2-a]pyridine core, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-5-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the Pd-catalyzed C-N cross-coupling reaction. This process involves the use of palladium catalysts and appropriate ligands to facilitate the coupling of the benzodioxole and furan moieties with the imidazo[1,2-a]pyridine core .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-5-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodioxole or furan rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-5-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with molecular targets such as tubulin. It modulates microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-5-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of benzodioxole, furan, and imidazo[1,2-a]pyridine moieties. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-5-methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H17N3O3/c1-12-4-3-5-18-22-19(16-8-6-13(2)26-16)20(23(12)18)21-14-7-9-15-17(10-14)25-11-24-15/h3-10,21H,11H2,1-2H3

InChI Key

UJQCHRKCYUOYKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC4=C(C=C3)OCO4)C5=CC=C(O5)C

Origin of Product

United States

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